![molecular formula C9H10BrNO B1400518 3-Bromo-4-(cyclopropylmethoxy)pyridine CAS No. 1357095-18-1](/img/structure/B1400518.png)
3-Bromo-4-(cyclopropylmethoxy)pyridine
Overview
Description
“3-Bromo-4-(cyclopropylmethoxy)pyridine” is a chemical compound with the CAS Number: 1357095-18-1 . It has a molecular weight of 228.09 and its linear formula is C9H10BrNO .
Synthesis Analysis
The synthesis of pyridine derivatives like “3-Bromo-4-(cyclopropylmethoxy)pyridine” often involves reactions such as the Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift . More specific synthesis routes for this compound were not found in the search results.
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(cyclopropylmethoxy)pyridine” can be represented by the linear formula C9H10BrNO . Detailed structural analysis was not found in the search results.
Physical And Chemical Properties Analysis
“3-Bromo-4-(cyclopropylmethoxy)pyridine” is a solid or liquid at room temperature . It should be stored sealed in dry conditions at 2-8°C .
Scientific Research Applications
Pharmacology
In pharmacology, 3-Bromo-4-(cyclopropylmethoxy)pyridine is utilized in the synthesis of various pharmacologically active molecules. Its structure is amenable to further chemical modifications, making it a valuable intermediate in drug discovery and development processes .
Material Science
This compound plays a role in material science, particularly in the development of new materials with specific electronic or photonic properties. Its pyridine moiety can interact with other molecules and materials, potentially altering their properties .
Chemical Synthesis
3-Bromo-4-(cyclopropylmethoxy)pyridine: is a key intermediate in organic synthesis. It can undergo various chemical reactions, including coupling reactions like Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in complex organic molecules .
Agricultural Research
In the field of agriculture, this compound could be explored for the synthesis of novel agrochemicals. Its bromine atom is a good leaving group, which can be replaced with other functional groups that may impart desirable properties to new pesticides or herbicides .
Environmental Studies
Environmental studies may leverage 3-Bromo-4-(cyclopropylmethoxy)pyridine in the analysis of environmental samples. It could serve as a standard or reagent in the detection and quantification of pyridine-based contaminants .
Biochemistry
In biochemistry, the compound can be used to study enzyme-substrate interactions, especially those involving pyridine nucleotide-dependent enzymes. It may also be used to modify biochemicals or biomolecules, aiding in the study of their function and structure .
Molecular Dynamics Simulations
The structural features of 3-Bromo-4-(cyclopropylmethoxy)pyridine make it suitable for molecular dynamics simulations, which can provide insights into its behavior and interactions at the molecular level. This is particularly useful in the design of molecules with specific properties .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference material for calibrating instruments or developing new analytical methods. Its unique structure allows for precise measurements and method validation .
Safety and Hazards
“3-Bromo-4-(cyclopropylmethoxy)pyridine” is classified under the GHS07 hazard class . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Brominated pyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
The mode of action of 3-Bromo-4-(cyclopropylmethoxy)pyridine likely involves its participation in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling . In this process, the bromine atom on the pyridine ring is replaced by an organoboron group through a palladium-catalyzed reaction . The bromine atom acts as a leaving group, allowing the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential use in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-(cyclopropylmethoxy)pyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a base .
properties
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDASBCPGRAIAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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